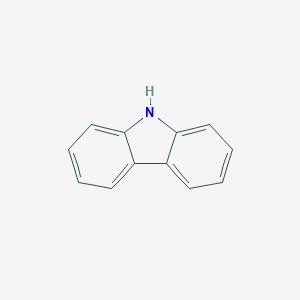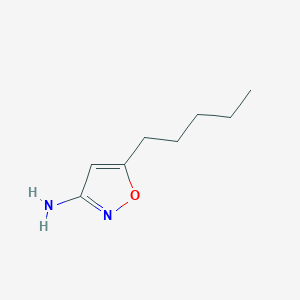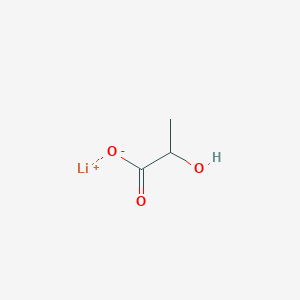
Lactate de lithium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium lactate is a chemical compound that is a salt of lithium and lactic acid. Its chemical formula is CH₃CH(OH)COOLi, and it is known for its amorphous solid form and high solubility in water . This compound is used in various applications, including pharmaceuticals and industrial processes.
Applications De Recherche Scientifique
Lithium lactate has several scientific research applications:
Chemistry: It is used as a precursor to prepare lithium silicate and lithium titanate materials.
Biology: Lithium lactate is involved in lactic acid fermentation carried out by lactic acid bacteria.
Medicine: It is used in drugs that promote the excretion of uric acid and as an antipsychotic.
Industry: Lithium lactate is used in the dye industry, organic synthesis, and electrochemical fields.
Mécanisme D'action
Target of Action
Lithium lactate, a salt of lithium and lactic acid, is primarily used in the treatment of bipolar affective disorder . The primary targets of lithium lactate are the neurotransmitters dopamine and glutamate . Lithium decreases presynaptic dopamine activity and inactivates postsynaptic G protein, which reduces excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .
Mode of Action
Lithium lactate interacts with its targets by altering the functionality of the subunits of the dopamine-associated G protein, likely correcting the dopamine dysregulation . It enhances inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly .
Biochemical Pathways
Lithium lactate affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons, particularly the anaplerotic pyruvate carboxylation (PC) . Lithium also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes .
Pharmacokinetics
Lithium lactate exhibits profoundly different pharmacokinetics compared to the more common FDA-approved salt, lithium carbonate . It results in elevated lithium plasma levels at 2 hours but peaks at 24 hours post-dose and is eliminated rapidly .
Result of Action
The molecular and cellular effects of lithium lactate’s action include neuroprotection and anti-suicidal properties . It has been shown to increase BDNF and attenuate the release of several inflammatory cytokines from activated microglia . It also reduces suicidality in patients with neuropsychiatric disorders .
Action Environment
Lithium lactate is an amorphous solid that dissolves very well in water and organic solvents . It demonstrates optical isomerism and emits acrid smoke when heated to decomposition . The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .
Analyse Biochimique
Biochemical Properties
Lithium Lactate is naturally produced in animals through the fermentation of pyruvate via lactate dehydrogenase during normal metabolism and exercise . It interacts with various enzymes and proteins, playing vital roles in various biological processes .
Cellular Effects
Lithium Lactate influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Lithium Lactate is complex and multifaceted. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of Lithium Lactate change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Lithium Lactate vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Lithium Lactate is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of Lithium Lactate and any effects on its activity or function are currently being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Lithium lactate can be synthesized through the neutralization of lactic acid with lithium hydroxide. The reaction is as follows :
LiOH+CH3CH(OH)COOH→CH3CH(OH)COOLi+H2O
In industrial settings, lithium lactate can also be produced by dissolving lactic acid in a lithium bicarbonate solution, with careful adjustment of pH and temperature .
Analyse Des Réactions Chimiques
Lithium lactate undergoes various chemical reactions, including:
Oxidation: Lithium lactate can be oxidized to produce lactic acid-O-internal anhydride.
Reduction: It can be reduced in the presence of reducing agents like hydrogen peroxide.
Substitution: Lithium lactate can react with other compounds to form different lithium salts.
Common reagents used in these reactions include triphosgene for oxidation and hydrogen peroxide for reduction . Major products formed from these reactions include lactic acid-O-internal anhydride and other lithium salts.
Comparaison Avec Des Composés Similaires
Lithium lactate can be compared with other similar compounds, such as:
Sodium lactate: Similar in structure but contains sodium instead of lithium.
Potassium lactate: Contains potassium instead of lithium.
Calcium lactate: Contains calcium instead of lithium.
Lithium lactate is unique due to its specific applications in mood stabilization and its role in preparing advanced lithium-based materials .
Propriétés
Numéro CAS |
867-55-0 |
|---|---|
Formule moléculaire |
C3H6LiO3 |
Poids moléculaire |
97.0 g/mol |
Nom IUPAC |
lithium;2-hydroxypropanoate |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6); |
Clé InChI |
MCPIIUKZBQXOSD-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C(=O)[O-])O |
SMILES isomérique |
[Li+].CC(C(=O)[O-])O |
SMILES canonique |
[Li].CC(C(=O)O)O |
Key on ui other cas no. |
27848-80-2 867-55-0 27848-81-3 |
Pictogrammes |
Irritant |
Synonymes |
Lactic Acid Monolithium Salt; 2-Hydroxypropanoic Acid Monolithium Salt; Lithium 2-Hydroxypropionate; Lithium DL-Lactate; Lithium α-Hydroxypropionate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


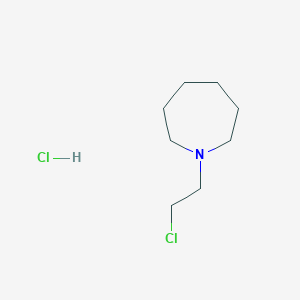
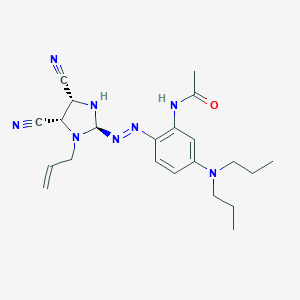
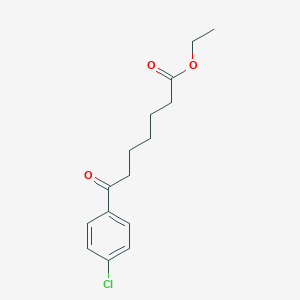
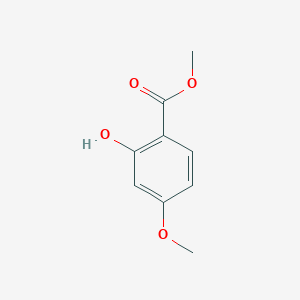
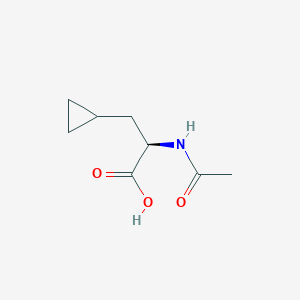
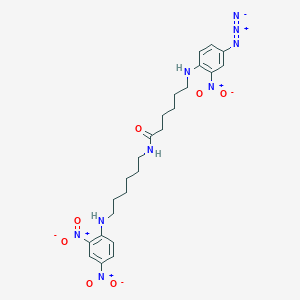
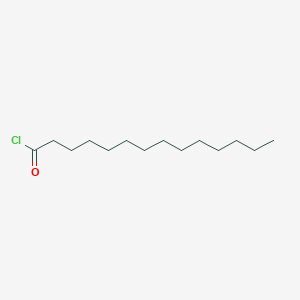
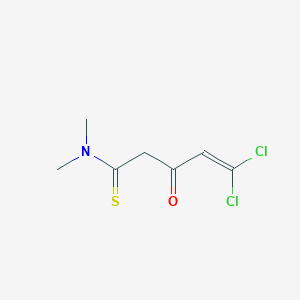
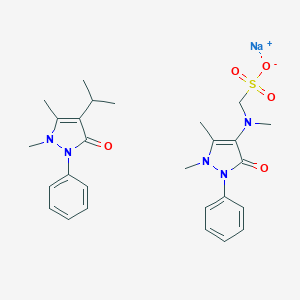
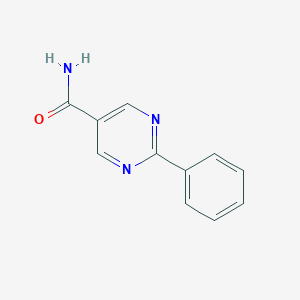
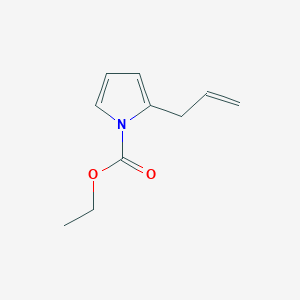
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
